1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine
Overview
Description
Imidazo[4,5-b]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine moiety . This group contains compounds with different biological activities. They are known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been described using various methods . For example, one method involves a Pd-catalyzed amide coupling reaction .Molecular Structure Analysis
The imidazo[4,5-b]pyridine structure is a fused ring system that structurally resembles purines . It consists of an imidazole ring fused with a pyridine ring .Chemical Reactions Analysis
Imidazo[4,5-b]pyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis of Novel Compounds
Several research efforts have been dedicated to synthesizing novel compounds with imidazo[1,2-a]pyridine and related structures due to their potential biological activities. For instance, innovative synthesis methods have been developed for compounds like 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, demonstrating good cytoprotective properties in specific models (Starrett et al., 1989). Another study focused on the synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, revealing interesting NMR spectral behavior in deuteriochloroform, suggesting conformational changes in the molecule (Abe et al., 2010).
Potential Biological Activities
Research on the biological activities of these compounds has shown varied results. For example, while the synthesis of 3-substituted imidazo[1,2-a]pyridines aimed at antiulcer properties, the compounds displayed significant cytoprotective properties rather than antisecretory activity, indicating their potential use in protecting against gastric lesions (Starrett et al., 1989). This suggests a possible research avenue in developing therapies for gastric protection.
Chemical Reactivity and Applications
The chemical reactivity of these compounds has also been a subject of study, with research into their synthesis processes revealing insights into the structural and reactivity aspects of these molecules. For example, studies have explored the efficient synthesis of 3-formyl imidazo[1,2-a]pyridines and related structures, highlighting novel activation modes of ethyl tertiary amines and the potential for diverse applications in medicinal chemistry and organic synthesis (Rao et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[4,5-b]pyridines, have been found to interact with various targets, including gaba a receptors , IKK-ɛ, and TBK1 .
Mode of Action
It’s worth noting that imidazo[4,5-b]pyridines have been found to act as positive allosteric modulators of gaba a receptors . Additionally, IKK-ɛ and TBK1 are known to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Biochemical Pathways
Imidazo[4,5-b]pyridines have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Result of Action
Compounds with similar structures have shown considerable cytotoxicity and the ability to inhibit microtubule assembly formation .
Action Environment
It’s worth noting that the presence of intermolecular interaction between different molecules can affect the photophysical behavior of similar compounds .
Safety and Hazards
The safety and hazards of specific imidazo[4,5-b]pyridine compounds would depend on their specific structures and properties. Some derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities . In cancer cells, it has been reported to induce apoptosis, a programmed cell death process, by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of target genes, leading to alterations in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have demonstrated that the compound remains stable under specific conditions, maintaining its biological activity for extended periods . It can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, it can modulate the activity of enzymes involved in detoxification processes, affecting the compound’s metabolism and clearance . These interactions play a crucial role in determining the compound’s pharmacokinetic and pharmacodynamic properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s transport and distribution are critical factors that determine its efficacy and safety in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism . The subcellular localization of this compound is essential for its biological activity and therapeutic potential .
properties
IUPAC Name |
1-(3-ethylimidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-4-17-12(10(14)8-9(2)3)16-11-6-5-7-15-13(11)17/h5-7,9-10H,4,8,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGURNKRKVZFNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)N=C1C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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